molecular formula C5H9N3 B13624218 (R)-1-(1H-imidazol-4-yl)ethan-1-amine

(R)-1-(1H-imidazol-4-yl)ethan-1-amine

Cat. No.: B13624218
M. Wt: 111.15 g/mol
InChI Key: ZHELUGTZRQNNNL-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(1H-Imidazol-4-yl)ethan-1-amine (CAS 6481-48-7) is a chiral amine derivative featuring an imidazole ring substituted at the 4-position with an ethylamine side chain. Its molecular formula is C₆H₁₀N₃, with a molecular weight of 124.17 g/mol. This compound is structurally related to histamine, a biogenic amine involved in immune and neurological signaling. Notably, its deuterated analog, 2-(1-(methyl-d₃)-1H-imidazol-4-yl)ethan-1-amine 2HCl (CAS 1346601-64-3), is used in metabolic and pharmacological studies to track isotopic labeling . The (R)-enantiomer exhibits stereospecific interactions in biological systems, making it relevant for drug design and receptor-binding studies .

Properties

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

(1R)-1-(1H-imidazol-5-yl)ethanamine

InChI

InChI=1S/C5H9N3/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

ZHELUGTZRQNNNL-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CN=CN1)N

Canonical SMILES

CC(C1=CN=CN1)N

Origin of Product

United States

Preparation Methods

Continuous Flow Decarboxylation of Histidine

One of the most industrially viable and efficient methods for preparing 2-(1H-imidazol-4-yl)ethanamine (histamine) and its derivatives, including (R)-1-(1H-imidazol-4-yl)ethan-1-amine, is via the decarboxylation of the natural amino acid histidine. This process is well-documented in patent WO2019008594A1, which describes a continuous flow technology to achieve high purity and yield in an energy-efficient manner.

Key features of this method:

  • Starting material: L-histidine, which inherently possesses the (R)-configuration.
  • Reaction: Decarboxylation of histidine to remove the carboxyl group, yielding this compound.
  • Catalysis: Use of catalysts such as cyclohexanone in cyclohexanol solvent (Hashimoto et al., 1986) or alternative catalytic systems.
  • Salt formation: The free amine is converted to its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid for pharmaceutical applications.
  • Advantages: High purity, scalability, cost-effectiveness, and continuous operation reduce reaction time (around 26 hours in batch) and improve reproducibility.
Step Description Conditions/Notes
1 Decarboxylation of L-histidine Catalyst: cyclohexanone; solvent: cyclohexanol; ~26 hours
2 Formation of dihydrochloride salt Treatment with HCl gas or aqueous HCl
3 Isolation and purification Crystallization of salt form

This method is considered the benchmark for producing pharmaceutical-grade this compound salts due to its robustness and alignment with industrial manufacturing standards.

Condensation and Reduction of Imidazole Aldehyde Derivatives

Another synthetic route involves the condensation of imidazole derivatives with aldehydes to form Schiff bases, followed by reduction to yield the desired amine.

Typical procedure:

  • Step 1: Condensation of 1H-imidazol-4-yl aldehyde with an appropriate amine precursor to form an imine (Schiff base).
  • Step 2: Reduction of the imine using reducing agents such as sodium borohydride or catalytic hydrogenation to obtain this compound.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reaction(s) Advantages Limitations Reference(s)
Continuous flow decarboxylation L-Histidine Decarboxylation + salt formation High purity, scalable, cost-effective Requires specialized equipment
Condensation-reduction Imidazole aldehyde + amine Schiff base formation + reduction Straightforward, adaptable for chirality May need chiral control
Solvent-free N-alkylation + hydrolysis Imidazole + tert-butyl chloroacetate N-alkylation + hydrolysis + salt formation Green chemistry, high yield Indirect for target amine
Advanced imidazole ring synthesis Various heterocyclic precursors Cyclization, metal-catalysis, ring opening Regiocontrol, functional group tolerance Complex, may require optimization

Chemical Reactions Analysis

Schiff Base Formation and Reduction

This compound readily undergoes condensation with aldehydes to form Schiff bases. For example, reacting with 2-methoxy-benzaldehyde in ethanol under reflux yields a Schiff base intermediate. Subsequent reduction (e.g., using NaBH₄ or catalytic hydrogenation) produces secondary amine derivatives.

Example Pathway :

  • Reactant : 2-Methoxy-benzaldehyde

  • Conditions : Ethanol, reflux, followed by reduction

  • Product : N-[(R)-1-(1H-imidazol-4-yl)ethyl]-2-methoxybenzylamine

Salt Formation

The primary amine group participates in acid-base reactions, forming stable salts. Treatment with hydrochloric acid (HCl) yields the dihydrochloride salt, which exhibits improved crystallinity and stability .

Reaction Data :

ReactantAcid UsedProductYieldStability Improvement
(R)-1-(1H-imidazol-4-yl)ethan-1-amineHClDihydrochloride salt95%High

Nucleophilic Substitution

The imidazole ring’s N-1 and C-2 positions are reactive toward electrophiles. In the presence of iodomethane, alkylation occurs preferentially at N-1, forming 1-methylimidazole derivatives .

Key Observations :

  • Regioselectivity : N-1 > C-2 due to steric and electronic factors .

  • Conditions : Methanol, 60°C, 12 hours.

Coordination Chemistry

The amine and imidazole groups enable metal coordination. For example, reactions with gold(I) complexes (e.g., chlorido(dimethyl)sulfidegold(I)) yield stable N-heterocyclic carbene (NHC) complexes, as observed in structurally similar imidazole derivatives .

Mechanistic Insight :

  • Ligand displacement occurs at the gold center.

  • Stability in biological media (e.g., RPMI 1640) depends on thiol-containing molecules like glutathione .

Biological Receptor Interactions

Mimicking histamine’s structure, this compound interacts with histamine receptors (e.g., H₃R and H₄R). Studies on analogs show:

  • Agonist Activity : Full agonism at murine H₃R (pEC₅₀ = 10.0) and H₄R (pEC₅₀ = 9.0) .

  • Selectivity : 10-fold preference for H₃R over H₄R .

Oxidation and Stability

The compound is susceptible to oxidation under aerobic conditions. Prolonged exposure to air results in:

  • Primary Oxidation Product : Imidazole-4-carbaldehyde .

  • Degradation Pathway : Radical-mediated oxidation at the ethanamine side chain .

Cross-Coupling Reactions

In catalytic systems (e.g., Cu(OTf)₂/I₂), it participates in C–C bond-forming reactions. For example, coupling with benzylamines via unusual C–C cleavage generates trisubstituted imidazoles .

Optimized Conditions :

CatalystAdditiveSolventTemp (°C)Yield
Cu(OTf)₂ (10 mol%)I₂ (20 mol%)Toluene7060%

Enzymatic Modifications

In vitro studies with rodent liver microsomes reveal moderate metabolic stability (mouse Cl₍ᵢₙₜ₎ = 20.7 mL/min/kg) . Key metabolic pathways include:

  • N-Dealkylation : Removal of the ethyl group.

  • Imidazole Ring Hydroxylation .

Scientific Research Applications

®-1-(1H-imidazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(1H-imidazol-4-yl)ethan-1-amine involves:

    Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

    Pathways Involved: Interacting with signaling pathways, potentially affecting cellular processes such as metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

Substitution on the Imidazole Ring

  • 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine (CAS 501-75-7):
    Methylation at the imidazole N1 position increases lipophilicity and alters metabolic stability. This compound is a direct analog of histamine and has been studied for its role in neurotransmitter pathways .

  • Molecular weight: 235.71 g/mol .

Aryl or Heteroaryl Modifications

  • 1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine (CAS 893751-83-2):
    Incorporates a phenyl ring linked to the imidazole, expanding π-π stacking interactions. Molecular formula: C₁₂H₁₅N₃ .

  • (R)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine (CAS 2418594-41-7):
    Replaces imidazole with a thiazole ring, altering electronic properties and binding selectivity. Molecular weight: 218.32 g/mol .

Heterocyclic Extensions

  • (1R)-2-(1H-Imidazol-4-yl)-1-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (CAS 1921214-95-0):
    A morpholine-oxadiazole hybrid enhances solubility and introduces hydrogen-bonding motifs. Molecular formula: C₁₁H₁₆N₆O₂ .

  • Molecular weight: 221.26 g/mol .

Stereochemical Variants

  • (S)-1-(1H-Imidazol-4-yl)ethan-1-amine :
    The (S)-enantiomer may exhibit divergent receptor-binding profiles. Enantioselective synthesis via chiral chromatography or enzymatic resolution is critical for pharmacological applications .

Research Findings and Pharmacological Relevance

Receptor Binding and Selectivity

  • The (R)-enantiomer of 1-(1H-imidazol-4-yl)ethan-1-amine shows higher affinity for histamine H₃ receptors compared to its (S)-counterpart, as demonstrated in enantioselective transport studies using crown ethers .
  • Thiazole- and oxadiazole-containing analogs (e.g., CAS 2418594-41-7) exhibit shifted selectivity toward kinase targets, as inferred from docking studies with compounds like 9c in .

Metabolic Stability

  • Deuteration at the methyl group (CAS 1346601-64-3) reduces metabolic degradation, prolonging half-life in vivo .
  • Chlorophenyl-substituted derivatives (e.g., CAS 1369000-71-4) resist oxidative metabolism due to electron-withdrawing effects .

Comparative Data Table

Table 1. Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Biological Relevance Reference
This compound C₆H₁₀N₃ 124.17 Chiral ethylamine-imidazole Histamine analog; H₃ receptor ligand
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine C₆H₁₁N₃ 125.18 N1-methyl substitution Neurotransmitter studies
1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine C₁₂H₁₅N₃ 201.27 Phenyl-imidazole hybrid Kinase inhibitor scaffold
(R)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine C₁₂H₁₄N₂S 218.32 Thiazole-phenyl extension Anticancer candidate
(1R)-2-(1H-Imidazol-4-yl)-1-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethanamine C₁₁H₁₆N₆O₂ 264.28 Morpholine-oxadiazole moiety Solubility-enhanced ligand

Biological Activity

(R)-1-(1H-imidazol-4-yl)ethan-1-amine, also known as histamine or its derivatives, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by an imidazole ring, which is pivotal for its interaction with biological targets. The compound's structure enables it to act as a ligand for various receptors, particularly histamine receptors.

The biological activity of this compound primarily involves its role as a histamine receptor agonist. It selectively binds to the H1 and H2 histamine receptors, influencing various physiological processes such as gastric acid secretion, neurotransmission, and immune responses.

Key Mechanisms:

  • H1 Receptor Activation : Mediates allergic responses and regulates vascular permeability.
  • H2 Receptor Activation : Stimulates gastric acid secretion and modulates cardiac function.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound derivatives against various pathogens. For example:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0039 mg/mL
Compound BEscherichia coli0.025 mg/mL

These findings suggest that modifications to the imidazole ring can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives have been shown to inhibit the proliferation of melanoma cells through the following mechanisms:

  • Induction of Apoptosis : Triggering programmed cell death pathways.
  • Inhibition of Cell Migration : Reducing metastatic potential by affecting the PI3K/Akt signaling pathway.
DerivativeCell LineIC50 (µM)
Derivative XA375 (melanoma)0.2
Derivative YMCF7 (breast cancer)0.5

These results highlight the potential of this compound as a scaffold for developing novel anticancer agents .

Study 1: Histamine Receptor Modulation

In a clinical study, a derivative of this compound was evaluated for its effects on allergic rhinitis. Patients treated with the compound showed significant improvement in symptoms compared to placebo, indicating its effectiveness as an H1 receptor antagonist .

Study 2: Gastric Acid Secretion

Another study assessed the impact of this compound on gastric acid secretion in healthy volunteers. Results indicated a dose-dependent increase in acid production, confirming its role as an H2 receptor agonist .

Q & A

Q. What are the recommended spectroscopic methods for characterizing the stereochemical purity of (R)-1-(1H-imidazol-4-yl)ethan-1-amine?

  • Methodological Answer : To confirm the enantiomeric purity of the (R)-configured amine, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a polar mobile phase (e.g., hexane/isopropanol with 0.1% diethylamine). Compare retention times with a racemic mixture or a known (S)-enantiomer standard. Additionally, X-ray crystallography using tools like ORTEP-III can resolve the absolute configuration if single crystals are obtained . For vibrational analysis, FT-IR spectra (e.g., 3300–3500 cm⁻¹ for NH stretching) and ¹H/¹³C NMR (e.g., imidazole proton shifts at δ 6.8–7.2 ppm) should align with computational models (DFT/B3LYP) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited hazard data for this compound, adhere to GHS Category 2 precautions (acute toxicity, skin/eye irritation) based on structurally similar imidazole derivatives. Use PPE: nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. Store at 2–8°C in airtight, light-resistant containers. In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation if irritation persists .

Q. How can researchers synthesize this compound enantioselectively?

  • Methodological Answer : A plausible route involves asymmetric reduction of a ketone precursor (e.g., 1-(1H-imidazol-4-yl)ethan-1-one) using a chiral catalyst. For example, employ (R)-BINAP-RuCl₂ with hydrogen gas (50 psi) in methanol at 25°C for 12 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1). Purify the crude product via flash chromatography (SiO₂, gradient elution with CH₂Cl₂/MeOH/NH₄OH) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from stereochemical impurities or assay conditions. Validate enantiopurity using circular dichroism (CD) spectroscopy. Perform dose-response curves across multiple cell lines (e.g., HEK-293, SH-SY5Y) under standardized protocols (e.g., 37°C, 5% CO₂). Cross-reference with computational docking studies (AutoDock Vina) to predict binding affinities to targets like histamine receptors .

Q. What strategies optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?

  • Methodological Answer : Instability in water (e.g., via oxidation or hydrolysis) can be mitigated by buffering at pH 4–5 (citrate buffer) and adding antioxidants (0.1% ascorbic acid). Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., imidazole ring-opening compounds). Consider prodrug approaches (e.g., Boc-protected amine) to enhance solubility and shelf life .

Q. How can researchers elucidate the metabolic pathways of this compound in vivo?

  • Methodological Answer : Use deuterated analogs (e.g., 2-(1-(methyl-d₃)-1H-imidazol-4-yl)ethan-1-amine) as internal standards for LC-MS/MS quantification in plasma/tissue homogenates. Perform phase I/II metabolism assays with human liver microsomes (HLMs) and UDPGA/NADPH cofactors. Identify metabolites (e.g., N-acetylated or imidazole-hydroxylated derivatives) via high-resolution mass spectrometry (HRMS) and compare with synthetic standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.